Cas no 246038-13-1 (17α-Dydrogesterone)

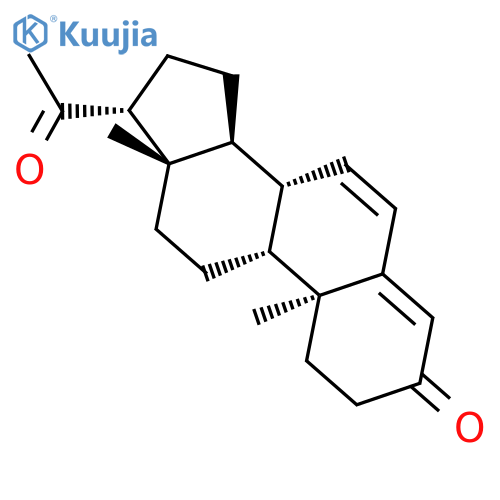

17α-Dydrogesterone structure

商品名:17α-Dydrogesterone

17α-Dydrogesterone 化学的及び物理的性質

名前と識別子

-

- 17α-Dydrogesterone

- 9beta,10alpha,17alpha-Pregna-4,6-diene-3,20-dione

- 17?-Dydrogesterone

- DYDROGESTERONE IMPURITY C [EP IMPURITY]

- DTXSID70179353

- PREGNA-4,6-DIENE-3,20-DIONE, (9.BETA.,10.ALPHA.,17.ALPHA.)-

- 9.BETA.,10.ALPHA.,17.ALPHA.-PREGNA-4,6-DIENE-3,20-DIONE

- 246038-13-1

- DTXCID00101844

- 9beta,10alpha,17alpha-Prtegna-4,6-diene-3,20-dione

- PREGNA-4,6-DIENE-3,20-DIONE, (9BETA,10ALPHA,17ALPHA)-

- S48G465CS3

- Pregna-4,6-diene-3,20-dione, (9ss,10a,17a)- (9CI); 9ss,10a,17a-Pregna-4,6-diene-3,20-dione; 17a-Dydrogesterone

- Q27288573

- UNII-S48G465CS3

- (8S,9R,10S,13S,14S,17R)-17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

- DYDROGESTERONE IMPURITY C (EP IMPURITY)

-

- インチ: InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12,16-19H,6-11H2,1-3H3/t16-,17-,18-,19+,20+,21+/m0/s1

- InChIKey: JGMOKGBVKVMRFX-POHNSKBLSA-N

- ほほえんだ: CC(=O)C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C

計算された属性

- せいみつぶんしりょう: 312.208930132g/mol

- どういたいしつりょう: 312.208930132g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 23

- 回転可能化学結合数: 1

- 複雑さ: 628

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 6

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 34.1Ų

- 疎水性パラメータ計算基準値(XlogP): 3.8

17α-Dydrogesterone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D825995-2.5mg |

17α-Dydrogesterone |

246038-13-1 | 2.5mg |

$2635.00 | 2023-05-18 | ||

| TRC | D825995-0.5mg |

17α-Dydrogesterone |

246038-13-1 | 0.5mg |

$ 545.00 | 2022-06-05 | ||

| TRC | D825995-.5mg |

17α-Dydrogesterone |

246038-13-1 | 5mg |

$661.00 | 2023-05-18 | ||

| TRC | D825995-1mg |

17α-Dydrogesterone |

246038-13-1 | 1mg |

$ 1200.00 | 2023-09-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-497337-2.5 mg |

17α-Dydrogesterone, |

246038-13-1 | 2.5 mg |

¥2,858.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-497337-2.5mg |

17α-Dydrogesterone, |

246038-13-1 | 2.5mg |

¥2858.00 | 2023-09-05 |

17α-Dydrogesterone 関連文献

-

D. N. Kirk Nat. Prod. Rep. 1989 6 393

-

B. Ellis,S. P. Hall,V. Petrow,D. M. Williamson J. Chem. Soc. 1962 22

-

3. 571. Modified steroid hormones. Part XVII. Some 6-methyl-4,6-dien-3-onesB. Ellis,D. N. Kirk,V. Petrow,B. Waterhouse,D. M. Williamson J. Chem. Soc. 1960 2828

-

4. 802. Modified steroid hormones. Part XXX. Some 16α,17α-methylenepregnen-20-ones and derived compoundsD. Burn,J. W. Ducker,B. Ellis,A. K. Hiscock,A. P. Leftwick,C. M. Peach,V. Petrow,D. M. Williamson J. Chem. Soc. 1963 4242

-

5. A survey of the high-field 1H NMR spectra of the steroid hormones, their hydroxylated derivatives, and related compoundsDavid N. Kirk,Harold C. Toms,Christal Douglas,Karen A. White,Kelvin E. Smith,Shahid Latif,Robert W. P. Hubbard J. Chem. Soc. Perkin Trans. 2 1990 1567

246038-13-1 (17α-Dydrogesterone) 関連製品

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

(CAS:246038-13-1)Dydrogesterone EP Impurity C

清らかである:99%

はかる:100mg

価格 ($):問い合わせ